

Application Notes and Protocols for In Vivo Imaging of Toll Signaling Activation

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Compound of Interest

Compound Name: Toll protein

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Audience: Researchers, scientists, and drug development professionals.

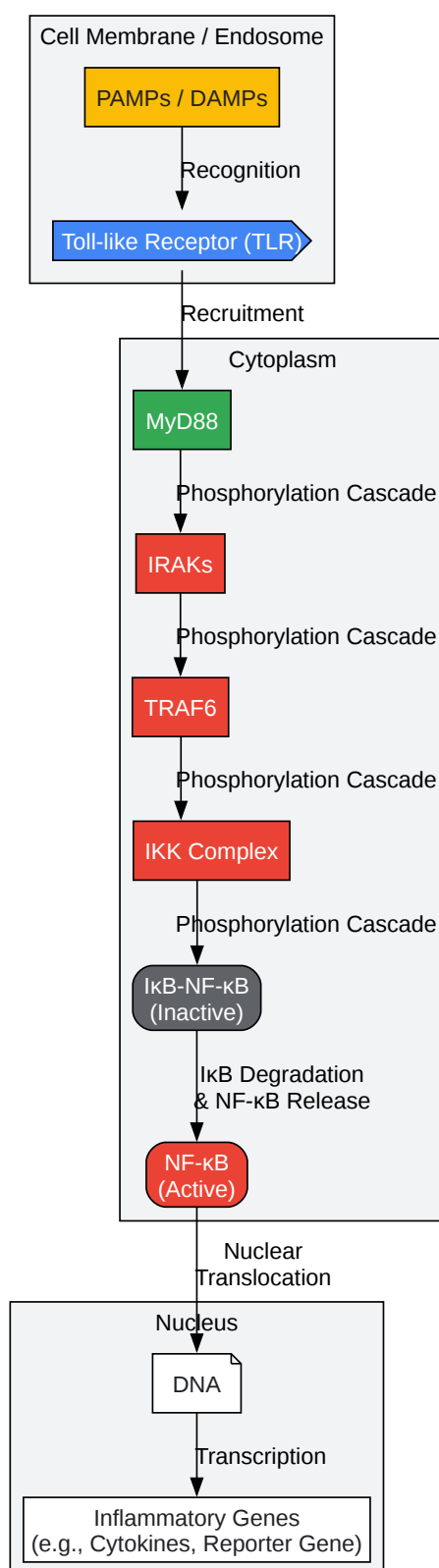
Introduction

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as sentinels that recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells.[1][2] Upon activation, TLRs initiate signaling cascades that culminate in the activation of transcription factors, primarily NF- κ B, leading to the production of inflammatory cytokines and type I interferons.[1][3] Visualizing this activation in a living organism (in vivo) is crucial for understanding disease pathogenesis, monitoring immune responses, and evaluating the efficacy of novel therapeutics.

These application notes provide an overview and detailed protocols for three key modalities used for in vivo imaging of Toll signaling: Bioluminescence Imaging (BLI), Fluorescence Intravital Microscopy (IVM), and Positron Emission Tomography (PET).

Toll-like Receptor (TLR) Signaling Pathway

TLR signaling is broadly divided into two downstream pathways, dependent on the adaptor proteins recruited to the receptor's Toll/Interleukin-1 receptor (TIR) domain. The MyD88-dependent pathway is used by most TLRs and leads to the activation of NF- κ B and MAP kinases, driving inflammation.[3] The TRIF-dependent pathway is specific to TLR3 and TLR4 and results in the activation of both NF- κ B and IRF3, leading to the production of type I interferons.[3]



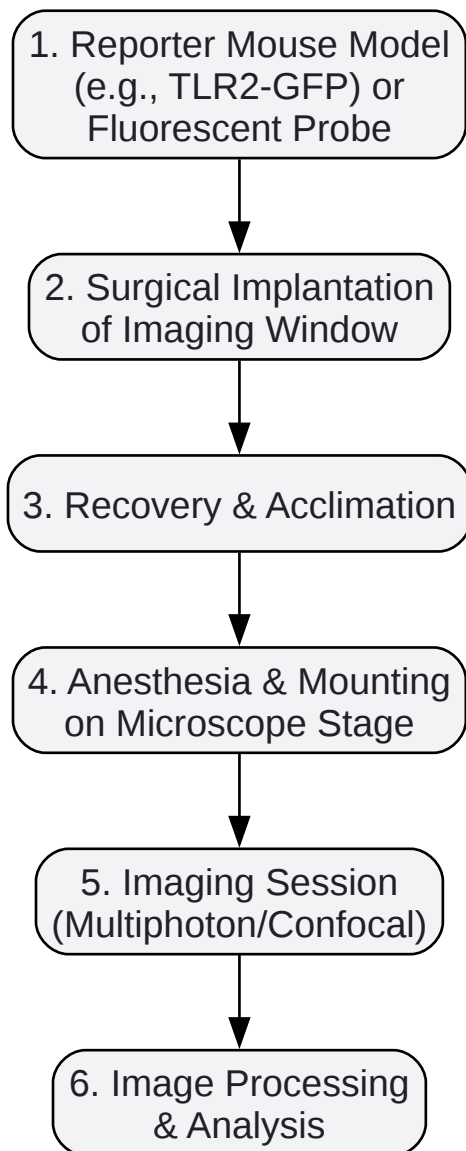
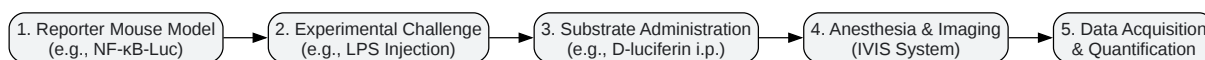
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Caption: Simplified MyD88-dependent TLR signaling pathway leading to NF-κB activation.

Bioluminescence Imaging (BLI)

Bioluminescence imaging is a highly sensitive modality that detects light produced by a luciferase enzyme upon reaction with its specific substrate.^[4] For monitoring Toll signaling, reporter systems are engineered where the expression of luciferase is controlled by a promoter responsive to TLR activation. The most common approach uses a promoter with tandem repeats of the NF- κ B transcriptional response element.^{[5][6]} When TLR signaling activates NF- κ B, it drives the transcription of the luciferase gene. The subsequent administration of a substrate, like D-luciferin, results in light emission that can be detected and quantified in living animals.^{[7][8]}

Experimental Workflow for BLI



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